molecular formula C10H13BrClNO2S B12073632 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride

3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride

Cat. No.: B12073632
M. Wt: 326.64 g/mol
InChI Key: DGCXSFHHJORFGA-UHFFFAOYSA-N
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Description

3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with azetidine in the presence of a base, followed by sulfonylation with a sulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azido or thiol-substituted derivatives.

    Oxidation Reactions: Products include sulfoxides.

    Reduction Reactions: Products include sulfides.

Scientific Research Applications

3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the azetidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-((Phenylsulfonyl)methyl)azetidine hydrochloride
  • 3-((4-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride
  • 3-((3-Chlorophenyl)sulfonyl)methyl)azetidine hydrochloride

Uniqueness

3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride is unique due to the presence of the bromine atom, which can participate in additional chemical reactions, such as halogen bonding and substitution reactions. This provides greater versatility in synthetic applications and the development of novel compounds with enhanced biological activity .

Properties

Molecular Formula

C10H13BrClNO2S

Molecular Weight

326.64 g/mol

IUPAC Name

3-[(3-bromophenyl)sulfonylmethyl]azetidine;hydrochloride

InChI

InChI=1S/C10H12BrNO2S.ClH/c11-9-2-1-3-10(4-9)15(13,14)7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H

InChI Key

DGCXSFHHJORFGA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CS(=O)(=O)C2=CC(=CC=C2)Br.Cl

Origin of Product

United States

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